molecular formula C15H14N2O2 B2561630 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one CAS No. 859666-29-8

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2561630
CAS No.: 859666-29-8
M. Wt: 254.289
InChI Key: GERVDHZPPKWVMK-UHFFFAOYSA-N
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Description

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound that features a chromenone core structure with an imidazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-ethyl-2H-chromen-2-one with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of imidazole derivatives .

Scientific Research Applications

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-2H-chromen-2-one: Lacks the imidazole substituent and has different chemical properties.

    4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one: Similar structure but without the ethyl group at the 6-position.

    6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-thione: Contains a thione group instead of a ketone.

Uniqueness

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of both the chromenone and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

6-ethyl-4-(imidazol-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-11-3-4-14-13(7-11)12(8-15(18)19-14)9-17-6-5-16-10-17/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVDHZPPKWVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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